An In-depth Technical Guide to 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride
An In-depth Technical Guide to 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride
CAS Number: 112160-39-1
This technical guide provides a comprehensive overview of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride (Pmc-Cl), a key reagent in synthetic chemistry, particularly in the field of peptide synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, applications, and relevant biological context.
Chemical and Physical Properties
2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride is a highly reactive sulfonylating agent. Its core structure is based on a chroman ring, a derivative of Vitamin E, which imparts specific chemical properties beneficial for its applications. The compound is typically a powder at room temperature and must be stored under anhydrous conditions to prevent hydrolysis of the reactive sulfonyl chloride group.[1]
| Property | Value | Source |
| CAS Number | 112160-39-1 | [2][3] |
| Molecular Formula | C₁₄H₁₉ClO₃S | [2][3] |
| Molecular Weight | 302.82 g/mol | [3][4] |
| Synonyms | Pmc-Cl, 3,4-Dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-sulfonyl chloride | [2][4] |
| Appearance | Powder | [3] |
| Melting Point | 77-82 °C | [3] |
| Storage Temperature | -20°C | [3] |
Synthesis of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride
The synthesis of Pmc-Cl is a two-step process starting from its corresponding phenol, 2,2,5,7,8-pentamethylchroman-6-ol (PMC-OH). The overall yield for this process is approximately 53%.[1] Purity of the final product is critical, especially for applications in peptide synthesis, and should be verified by HPLC or LC-MS.[1]
Experimental Protocol
Step 1: Sulfonation of 2,2,5,7,8-pentamethylchroman-6-ol
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In a flask maintained under an inert atmosphere (e.g., argon or nitrogen) and equipped with a magnetic stirrer, dissolve 2,2,5,7,8-pentamethylchroman-6-ol (PMC-OH) in anhydrous chloroform.
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Cool the solution to 0–5°C using an ice bath.
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Slowly add chlorosulfonic acid (HSO₃Cl) to the cooled solution.
-
Stir the reaction mixture at 0–5°C for 4–6 hours.[1] During this time, the sulfonic acid intermediate is formed.
Step 2: Chlorination of the Sulfonic Acid Intermediate
-
Following the sulfonation reaction, carefully add thionyl chloride (SOCl₂) to the reaction mixture.
-
Heat the mixture to reflux (approximately 70–80°C).
-
Maintain the reflux for 2–3 hours to convert the sulfonic acid to the sulfonyl chloride.[1]
-
After cooling to room temperature, the reaction is quenched, and the product is isolated. Work-up typically involves washing with water to remove inorganic acids, followed by extraction with an organic solvent. The organic layer is then dried and the solvent evaporated to yield the crude Pmc-Cl.
-
Purification is achieved through recrystallization or column chromatography to yield the final high-purity product.
Applications in Peptide Synthesis
The primary application of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride is in Solid-Phase Peptide Synthesis (SPPS), specifically as a protecting group for the guanidino side chain of arginine. The resulting protected amino acid is denoted as Fmoc-Arg(Pmc)-OH.
The Pmc group is stable under the basic conditions used for the removal of the Fmoc protecting group (e.g., piperidine in DMF) but is labile to moderately acidic conditions, typically using Trifluoroacetic Acid (TFA), which allows for its removal during the final cleavage of the peptide from the resin.[5]
Comparison with Other Arginine Protecting Groups
The Pmc group is one of several sulfonyl-based protecting groups used for arginine. Its properties are often compared to Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl). The key differentiator is their lability towards acid.
| Protecting Group | Relative Acid Lability | Typical Cleavage Time (TFA) | Key Characteristics |
| Pbf | High | 1.5 - 3 hours | Most labile; preferred for sequences with Trp to reduce alkylation side reactions.[6][7] |
| Pmc | Moderate | 2 - 6 hours | Less labile than Pbf; requires longer cleavage times, which can increase side reactions.[6][7] |
| Mtr | Low | Up to 24 hours | Most stable; requires harsh, prolonged acid exposure for removal.[6][7] |
A direct comparison study demonstrated that after a 3-hour treatment with a TFA cocktail, the yield of a target peptide was 69% when using the Pbf group, compared to only 46% with the Pmc group, highlighting Pbf's greater acid lability.[5][6][7]
Experimental Protocols for SPPS
Protocol 1: Coupling of Fmoc-Arg(Pmc)-OH
This protocol describes a standard manual coupling step on a pre-swelled resin with a free N-terminal amine.
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Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (v/v). Agitate for 5 minutes, drain, and repeat with fresh solution for 15 minutes. Wash the resin thoroughly with DMF (5 times).
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Activation Mixture: In a separate vessel, dissolve Fmoc-Arg(Pmc)-OH (3 eq. relative to resin loading), HBTU (O-Benzotriazol-1-yl-N,N,N′,N′-tetramethyluronium hexafluorophosphate; 2.9 eq.), and HOBt (Hydroxybenzotriazole; 3 eq.) in DMF.
-
Add DIEA (N,N-Diisopropylethylamine; 6 eq.) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and Dichloromethane (DCM) (3 times) to remove excess reagents. The completion of the coupling can be monitored using a qualitative ninhydrin (Kaiser) test.
Protocol 2: Cleavage of the Pmc Group and Resin
This protocol is for the final step, where the peptide is cleaved from the resin and all acid-labile side-chain protecting groups, including Pmc, are removed.
-
Resin Preparation: After the final synthesis cycle, wash the peptide-resin with DCM and dry it thoroughly under a vacuum.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare a cleavage cocktail. A standard cocktail effective for peptides containing Arg(Pmc) is Reagent K : TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v). The scavengers (phenol, thioanisole, EDT) are crucial for trapping the reactive carbocations generated during cleavage, which can otherwise lead to side reactions like the alkylation of tryptophan residues.[5]
-
Cleavage Reaction: Add the cold cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin). Allow the suspension to react at room temperature for 2-4 hours with occasional swirling. For peptides with multiple Arg(Pmc) residues, the cleavage time may need to be extended up to 6 hours.
-
Peptide Precipitation and Isolation: Filter the resin and collect the TFA filtrate. Add the filtrate dropwise into a large volume of cold diethyl ether (at least 10 times the volume of the filtrate) to precipitate the crude peptide.
-
Washing and Drying: Pellet the precipitated peptide by centrifugation, decant the ether, and wash the pellet with cold ether two more times to remove residual scavengers. Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase HPLC.
Analytical Data (Expected)
-
¹H NMR: The spectrum would show characteristic signals for the five methyl groups on the chroman ring, the two methylene groups (-CH₂CH₂-) in the dihydropyran ring, and aromatic protons.
-
¹³C NMR: Key signals would include those for the aliphatic carbons of the methyl and methylene groups, the quaternary carbons of the chroman ring (including the C-O carbon), the aromatic carbons, and a signal corresponding to the carbon atom attached to the sulfonyl chloride group.[1]
-
FTIR: The spectrum would be dominated by strong absorption bands characteristic of the sulfonyl group (S=O stretching), typically appearing in the regions of 1370-1330 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric). Other bands would correspond to C-H, C=C (aromatic), and C-O stretching vibrations.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak with about one-third the intensity of the M⁺ peak is expected for all chlorine-containing fragments.
Biological Context of the Chroman Moiety
While 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride is a synthetic reagent not intended for direct biological application, its precursor, 2,2,5,7,8-pentamethyl-6-chromanol (PMC) , is the antioxidant moiety of vitamin E and possesses significant biological activity.[8]
PMC functions as a potent antioxidant. Studies in human retinal pigment epithelial (RPE) cells have shown that PMC protects against oxidative stress-induced damage. Its mechanism involves the modulation of the Nrf2/HO-1 signaling pathway . Under conditions of oxidative stress, the transcription factor Nrf2 typically translocates to the nucleus, where it activates the expression of antioxidant response element (ARE) genes, such as heme oxygenase-1 (HO-1).[2][9] PMC has been shown to block the generation of reactive oxygen species (ROS), thereby preventing the nuclear translocation of Nrf2 and the subsequent upregulation of HO-1. This action mitigates the cellular stress response and protects the cells from damage.
References
- 1. 2,2,5,7,8-pentamethylchroman-6-sulfonyl Chloride | RUO [benchchem.com]
- 2. dovepress.com [dovepress.com]
- 3. 2,2,5,7,8-Pentamethyl-chromane-6-sulfonyl chloride = 97.0 HPLC 112160-39-1 [sigmaaldrich.com]
- 4. 4.3. Peptide Synthesis and Characterization [bio-protocol.org]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Activation of the Nrf2/HO-1 Signaling Pathway Contributes to the Protective Effects of Sargassum serratifolium Extract against Oxidative Stress-Induced DNA Damage and Apoptosis in SW1353 Human Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
